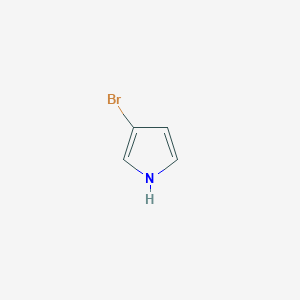

3-bromo-1H-pyrrole

Description

Contextual Significance of Halogenated Pyrroles in Organic Synthesis and Heterocyclic Chemistry

Halogenated organic compounds are widespread in nature and have found extensive applications in medicinal chemistry and materials science. nih.gov The introduction of a halogen atom, such as bromine, into a pyrrole (B145914) ring dramatically influences the molecule's electronic properties and reactivity. smolecule.comrichmond.edu This alteration is crucial for a variety of chemical transformations.

Halogenated pyrroles serve as versatile building blocks in the synthesis of more complex molecules. smolecule.com They are particularly important in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of a halogen provides a reactive handle for the introduction of diverse functional groups, enabling the construction of a wide array of substituted pyrrole derivatives. smolecule.com These derivatives are often precursors to biologically active compounds, including pharmaceuticals and agrochemicals, as well as functional materials like dyes and polymers. smolecule.comresearchgate.net For instance, halogenation can be critical to the bioactivity of natural products, and in some cases, the identity of the halogen can significantly alter the potency and profile of a molecule's biological effects. nih.gov

Unique Aspects of 3-Position Bromination in Pyrrole Reactivity

The reactivity of the pyrrole ring is analogous to that of highly reactive aromatic compounds like phenol (B47542) and aniline. edurev.in Electrophilic substitution reactions on an unsubstituted pyrrole ring typically occur at the C2 or C5 positions (the α-positions) because the carbocation intermediate formed during the reaction is more stabilized by resonance. edurev.inpearson.comslideshare.net Substitution at the C3 or C4 positions (the β-positions) is less favored due to a lesser degree of resonance stabilization in the intermediate. pearson.com

The synthesis of 3-bromopyrroles, therefore, often requires specific strategies to direct the electrophilic attack to the less reactive β-position. One common method involves the use of a protecting group on the nitrogen atom of the pyrrole ring, such as a silyl (B83357) group. edurev.inwikipedia.org The bromination of N-silylpyrrole with a brominating agent like N-bromosuccinimide (NBS) can favor the formation of the 3-bromo derivative. edurev.inwikipedia.org

Once formed, the bromine atom at the 3-position of 3-bromo-1H-pyrrole exhibits distinct reactivity. While still participating in cross-coupling reactions, the electronic environment of the 3-position differs from the 2-position, which can influence reaction rates and substrate scope. smolecule.com The bromine atom can be replaced by various nucleophiles, allowing for the introduction of a wide range of substituents at this specific position. This targeted functionalization is essential for the rational design and synthesis of complex pyrrole-containing molecules with desired chemical and physical properties.

The strategic placement of the bromine atom at the 3-position, therefore, provides a powerful tool for synthetic chemists to access a diverse range of pyrrole derivatives that would be difficult to obtain through direct substitution on the parent pyrrole ring. This highlights the unique and valuable role of this compound as a key intermediate in modern organic synthesis.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₄BrN |

| Molecular Weight | 145.99 g/mol |

| IUPAC Name | This compound |

| CAS Number | 87630-40-8 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 75-78 °C/15 mmHg |

This data is compiled from publicly available chemical databases and may vary depending on the source.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHFDFIWLDELCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522006 | |

| Record name | 3-Bromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-40-8 | |

| Record name | 3-Bromo-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1h Pyrrole and Its Derivatives

Direct Halogenation Strategies for Pyrrole (B145914) Nucleus Bromination

Direct bromination of the pyrrole ring is a primary method for synthesizing brominated pyrroles. However, the inherent reactivity of the pyrrole nucleus presents challenges in controlling the position of substitution.

Regioselective Bromination of Unsubstituted and N-Protected Pyrroles

The electrophilic substitution of unsubstituted 1H-pyrrole typically occurs at the electron-rich α-positions (C2 or C5) due to the higher stability of the resulting cationic intermediate. solubilityofthings.comrsc.org Direct bromination with reagents like bromine (Br₂) often leads to polybrominated products, such as 2,3,4,5-tetrabromopyrrole, due to the high reactivity of the pyrrole ring. organic-chemistry.org

To achieve selective bromination at the β-position (C3 or C4), the more reactive α-positions must be blocked. This is most effectively accomplished by introducing a sterically demanding protecting group on the pyrrole nitrogen. The use of an N-substituent can direct halogenation to the C3 position. wikipedia.org For instance, the bromination of N-silylpyrrole or N-sulfonylpyrrole with N-bromosuccinimide (NBS) can yield the desired 3-brominated product. wikipedia.org A notable example is the selective bromination at the β-positions of pyrrole-1-dimethylsulfonamide, which affords 3,4-dibromo-N,N-dimethyl-1H-pyrrole-1-sulfonamide.

Another strategy involves using specific brominating agents under controlled conditions. The use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the regioselective C3-bromination of certain fused pyrrole systems like pyrrolo[1,2-a]quinoxalines. nih.gov

Table 1: Regioselective Bromination of N-Protected Pyrroles

| Pyrrole Substrate | Brominating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-Silylpyrrole | N-Bromosuccinimide (NBS) | Inert solvent | N-Silyl-3-bromopyrrole | wikipedia.org |

| Pyrrole-1-dimethylsulfonamide | N/A | N/A | 3,4-Dibromo-N,N-dimethyl-1H-pyrrole-1-sulfonamide | N/A |

| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | N/A | C3-brominated products | nih.gov |

Mechanistic Considerations of Electrophilic Bromination on Pyrroles

The mechanism of bromination is a classic electrophilic aromatic substitution. rsc.org The pyrrole ring acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br⁺ generated from Br₂ or NBS). The attack is kinetically favored at the C2 position because the resulting Wheland intermediate (a carbocation) has more resonance structures, allowing for better delocalization of the positive charge, including a structure where the nitrogen atom directly stabilizes the charge. rsc.org

Attack at the C3 position leads to a less stable intermediate with fewer resonance structures. However, when a large protecting group is attached to the nitrogen atom, it can sterically hinder the approach of the electrophile to the adjacent C2 and C5 positions. This steric hindrance forces the electrophile to attack the less sterically encumbered but electronically less favored C3 and C4 positions, thereby achieving β-selectivity. Theoretical calculations and experimental results confirm that the positional selectivity of electrophilic bromination is a key factor in synthetic strategies. researchgate.net

Multi-Step Synthetic Approaches via Precursor Functionalization

When direct bromination is not feasible or efficient, multi-step sequences that build the pyrrole ring first or modify existing functional groups provide alternative pathways to 3-bromopyrroles.

Pyrrole Ring Construction Followed by Selective Bromination

Various named reactions can be employed to construct a pyrrole ring from acyclic precursors. The choice of starting materials in these syntheses can introduce a substitution pattern that facilitates subsequent bromination at the C3 position.

Paal-Knorr Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org By choosing a 1,4-dicarbonyl precursor that already contains substituents at the 2- and 5-positions, the subsequent electrophilic bromination of the resulting pyrrole product would be directed to one of the vacant β-positions (C3 or C4). rgmcet.edu.in

Van Leusen Pyrrole Synthesis : This reaction uses tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an activated alkene (a Michael acceptor) to form the pyrrole ring. nih.gov By starting with appropriately substituted Michael acceptors, one can synthesize polysubstituted pyrroles where the 3-position is available for selective bromination. nih.gov

Knorr Pyrrole Synthesis : This synthesis of a substituted pyrrole from an amino-ketone and a ketone offers another route to create a pyrrole ring with a defined substitution pattern amenable to subsequent C3-bromination. wikipedia.org

Interconversion of Functional Groups Leading to Brominated Pyrroles

An alternative to direct bromination on the pyrrole core is the conversion of a different functional group already located at the 3-position into a bromine atom. solubilityofthings.comub.edufiveable.me This strategy is highly valuable for installing the bromo substituent with absolute regioselectivity.

A powerful technique involves organometallic intermediates. For example, a pyrrole can be functionalized at the 3-position with a group that can be easily converted to a metal. A common precursor is 3-bromo-1-(triisopropylsilyl)pyrrole, which can undergo a halogen-metal exchange reaction. acs.org While this is often used to introduce other electrophiles, the reverse concept is synthetically crucial. A 3-lithiated or 3-magnesiated pyrrole, generated from a different precursor or via directed ortho-metalation, can be trapped with an electrophilic bromine source (like Br₂ or 1,2-dibromoethane) to yield the 3-bromopyrrole. Similarly, a 3-boronated pyrrole (e.g., a boronic acid or ester) can be converted to 3-bromopyrrole via a reaction with reagents like copper(II) bromide.

Table 2: Functional Group Interconversion Strategies for 3-Bromopyrroles

| Precursor at C3-Position | Reagents | Transformation Type | Reference |

|---|---|---|---|

| Lithium (-Li) | Br₂, CBr₄, or other electrophilic Br source | Trapping of organometallic | mdpi.com |

| Boronic Acid (-B(OH)₂) | CuBr₂ | Halodeboronation | mdpi.com |

| Trialkylstannane (-SnR₃) | N-Bromosuccinimide (NBS) | Halodestannylation | N/A |

Advanced and Specialized Synthetic Techniques

Modern organic synthesis has introduced novel methods that offer improved efficiency, selectivity, or milder reaction conditions for preparing brominated pyrroles.

Domino or cascade reactions provide an elegant approach. For instance, a Hantzsch-type domino process has been developed for synthesizing polyfunctional hexahydropyrrolo[3,4-b]pyrroles starting from N-arylbromomaleimides and aminocrotonic acid esters. mdpi.com Another example is the development of a tandem lithium-halogen exchange/electrophilic chlorination pathway to access 3-chloropyrroles, a strategy that is conceptually applicable to bromination. acs.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful for forming C-C bonds. mdpi.com While often used to react a bromopyrrole with a boronic acid, the methodology is central to multi-step syntheses that rely on the robust and predictable nature of these transformations to build complex molecules from bromopyrrole building blocks. mdpi.comacs.org The development of chemoselective reactions is crucial, for example, when needing to halogenate one part of a molecule while preserving a sensitive bromopyrrole moiety elsewhere. nih.gov

The use of specialized catalytic systems for bromination is also an area of active research. Oxidative bromination using a combination of a bromide source like KBr and an oxidant offers a greener alternative to using elemental bromine. mdpi.com Metal-organic frameworks (MOFs) have also been explored as catalysts to enhance regioselectivity in the bromination of arenes, a technology that could be adapted for heterocyclic systems. rsc.org

Enantioselective Synthesis of Bromopyrrole Derivatives

The development of asymmetric methodologies to access chiral bromopyrrole-containing scaffolds is crucial, given their prevalence in biologically active marine alkaloids. Key strategies have emerged that allow for the precise control of stereochemistry.

One successful approach is the organocatalytic aza-Michael addition, which has been used in the formal synthesis of bromopyrrole alkaloids. rsc.orgrsc.org This method establishes a stereogenic center by the enantioselective addition of a brominated pyrrole nucleophile to an α,β-unsaturated aldehyde. For instance, the reaction of 4,5-dibromo-1H-pyrrole-2-carbonitrile with an α,β-unsaturated aldehyde bearing a protected hydroxymethyl group, catalyzed by a chiral secondary amine, proceeds with high yield and excellent enantioselectivity. rsc.org The resulting aza-Michael adduct can then be converted through a Staudinger-type reductive cyclization to a key lactam intermediate, a precursor for alkaloids like (–)-cyclooroidin and hanishin. rsc.org

Another powerful technique for creating chiral centers is the desymmetrization of meso-compounds. An enantioselective palladium-catalyzed Heck-Matsuda reaction has been developed for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using aryldiazonium salts. beilstein-journals.orgnih.gov While this method typically introduces an aryl group, the use of an ortho-bromo-substituted aryldiazonium salt allows for the synthesis of brominated products. beilstein-journals.org The reaction, catalyzed by a Pd(TFA)₂/(S)-PyraBox complex, is followed by a sequential Jones oxidation to yield the corresponding 4-aryl-γ-lactams with good enantioselectivity. beilstein-journals.orgnih.gov

The synthesis of the manzacidin family of bromopyrrole alkaloids has been achieved via a route featuring a catalytic C-H bond amination to install the key tetrasubstituted carbinolamine stereocenter with high enantioselectivity. nih.gov These methods highlight the progress in creating complex, chiral molecules containing the bromopyrrole motif.

Table 1: Enantioselective Synthesis of Bromopyrrole Derivatives

| Method | Pyrrole Substrate | Reagent/Catalyst | Product Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| Organocatalytic aza-Michael Addition | 4,5-Dibromo-1H-pyrrole-2-carbonitrile | α,β-Unsaturated aldehyde, Chiral amine catalyst | Aza-Michael adduct | 36% (overall, 8 steps) | 93% ee | rsc.org |

| Heck-Matsuda Desymmetrization | N-Boc-2,5-dihydro-1H-pyrrole | 2-Bromobenzenediazonium salt, Pd(TFA)₂/(S)-PyraBox | 4-(2-Bromophenyl)-γ-lactam | 74% (overall, 2 steps) | 88:12 er | beilstein-journals.org |

| C-H Amination in Total Synthesis | (Bromopyrrole precursor) | Rh₂(esp)₂ | Manzacidin A & C | ~30% (overall, 10 steps) | Enantiospecific | nih.gov |

Synthesis of Isotopically Labeled Bromopyrroles

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and for use in analytical techniques like NMR spectroscopy and mass spectrometry. The synthesis of isotopically enriched bromopyrroles has been achieved through various routes.

Advanced synthetic protocols have been developed to incorporate stable isotopes such as ¹³C and ¹⁵N into the pyrrole ring, often involving bromination steps at specific positions. One notable strategy involves the synthesis of ¹³C-labeled indoles starting from a bromopyrrole precursor. In this method, 3-bromopyrrole-2-carboxylic-¹³C acid derivatives are utilized as key intermediates, demonstrating the direct inclusion of a carbon isotope into a brominated pyrrole structure. diva-portal.org

The synthesis of ¹⁵N-labeled bromopyrrole alkaloids, such as oroidin, has also been reported. In one route, the ¹⁵N label was incorporated into an amine precursor via ¹⁵N-labeled phthalimide. rsc.org This labeled amine was then coupled with a 4,5-dibromopyrrole-2-trichloromethylketone to construct the final ¹⁵N-labeled alkaloid, providing a valuable tool for biosynthetic investigations. rsc.org

Furthermore, mechanistic studies of gold-catalyzed cycloisomerization reactions have employed ¹³C-labeled alkynyl aziridines, which rearrange to form labeled pyrroles. beilstein-journals.org While not directly starting with a bromopyrrole, these labeling techniques could be applied to brominated substrates to elucidate complex reaction pathways. Similarly, methods for creating various stable isotope-enriched pyrrole building blocks have been published, which could be subsequently brominated to provide access to a wide library of labeled bromopyrroles. globaljournals.org For instance, 1-(triisopropylsilyl)-3-bromopyrrole is a versatile intermediate that can undergo bromine-lithium exchange and be trapped with labeled electrophiles to introduce isotopes at the 3-position. researchgate.net

Table 2: Examples of Isotopically Labeled Bromopyrrole Synthesis

| Labeled Compound/Intermediate | Isotope(s) | Precursors | Synthetic Method | Purpose | Reference |

|---|---|---|---|---|---|

| 3-Bromopyrrole-2-carboxylic-¹³C anhydride | ¹³C | 3-Bromopyrrole, ¹³CO₂ (implied) | Carboxylation and activation | Intermediate for labeled indole (B1671886) synthesis | |

| ¹⁵N-Oroidin | ¹⁵N | ¹⁵N-Phthalimide, 4,5-Dibromopyrrole-2-trichloromethylketone | Amide coupling | Biosynthetic investigation | rsc.org |

| 3-Substituted Pyrroles | ¹³C, ¹⁵N | 1-(Triisopropylsilyl)-3-bromopyrrole | Halogen-metal exchange, trapping with labeled electrophiles | General access to β-labeled pyrroles | researchgate.net |

Sustainable and Green Chemistry Approaches in Bromopyrrole Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient methods for synthesizing bromopyrroles. These approaches focus on using safer reagents, reducing waste, and employing energy-efficient technologies.

One innovative green method involves the use of enzymes for bromination. A vanadate-dependent bromoperoxidase, immobilized on magnetic microparticles, has been shown to effectively catalyze the bromination of methyl 1H-pyrrole-2-carboxylate using hydrogen peroxide and a bromide source. rsc.org This biocatalytic system operates in weakly acidic aqueous solutions, is reusable, and provides good product selectivity, representing a sustainable alternative to traditional brominating agents. rsc.org Another approach utilizes a DMSO/HBr system, which is presented as a method with simple operation and low toxicity for the bromination of various pyrrole derivatives, affording high yields of the corresponding bromo compounds. researchgate.netresearchgate.net

The development of flow chemistry represents a significant advancement in sustainable synthesis. mdpi.comseqens.comeuropa.eu Continuous flow reactors offer superior heat transfer, precise control over reaction conditions, and enhanced safety, particularly for exothermic reactions like bromination. europa.eu This technology minimizes waste and energy consumption and allows for safer handling of hazardous intermediates. seqens.com Flow chemistry has been successfully applied to the synthesis of N-substituted pyrroles, and its principles are directly applicable to producing brominated derivatives more sustainably. diva-portal.orgnoelresearchgroup.commdpi.com For example, a continuous-flow process for the synthesis of N-aryl-p-bromophenylpyrrole has been demonstrated, showcasing the potential for efficient and scalable production. diva-portal.org

Table 3: Green Chemistry Approaches in Bromopyrrole Synthesis

| Method | Key Features | Substrate Example | Reagents | Conditions | Reference |

|---|---|---|---|---|---|

| Enzymatic Bromination | Reusable immobilized enzyme, aqueous media | Methyl 1H-pyrrole-2-carboxylate | VBrPO(AnI) enzyme, H₂O₂, KBr | pH 5.8, tBuOH/H₂O | rsc.org |

| DMSO/HBr System | Low toxicity, simple operation | Pyrrole | DMSO, HBr | 50 °C | researchgate.net |

| Flow Chemistry | Enhanced safety, efficiency, scalability | p-Bromoaniline, 2,5-Dimethoxytetrahydrofuran | p-TsOH (catalyst) | Continuous flow reactor, 120 °C | diva-portal.org |

| Green Solvents | Use of ethanol | Ethyl 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | N-Bromosuccinimide (NBS) | Ethanol, Room Temp | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1h Pyrrole

Substitution Reactions at the Bromine Center

The bromine atom at the 3-position of the pyrrole (B145914) ring in 3-bromo-1H-pyrrole serves as a valuable handle for introducing a variety of functional groups. This is primarily achieved through nucleophilic substitution and, more significantly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Pathways Involving the Bromine Atom

The bromine atom on the this compound can be displaced by nucleophiles, although this is not always a straightforward process. cdnsciencepub.com The reactivity of the C-Br bond can be influenced by the electron-rich nature of the pyrrole ring. Nevertheless, under appropriate conditions, nucleophiles such as amines and thiols can replace the bromine atom to yield substituted pyrroles. smolecule.com For instance, reagents like sodium azide (B81097) and potassium thiocyanate (B1210189) in polar solvents have been used to achieve this transformation. smolecule.com While direct nucleophilic substitution is possible, it has been noted that the bromine group in some brominated pyrrole derivatives is not easily displaced by nucleophiles, with successful examples including the use of the cyanide ion. cdnsciencepub.com

A study involving 1-aryl-3-bromo-1H-pyrrole-2,5-diones demonstrated a domino reaction with aminocrotonic acid esters. semanticscholar.org This highly chemo- and stereoselective process involves an initial nucleophilic C-addition or substitution at the bromine-bearing carbon, leading to the formation of polyfunctional hexahydropyrrolo[3,4-b]pyrroles. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of this compound. eie.grnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysis is at the forefront of cross-coupling strategies involving 3-bromopyrroles. rsc.org These methods have been instrumental in synthesizing a wide array of substituted pyrroles, which are important structural motifs in pharmaceuticals and natural products. nih.gov

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.gov The Suzuki-Miyaura coupling of 3-bromopyrrole derivatives with arylboronic acids has been successfully employed to synthesize 3-arylpyrroles. researchgate.netacs.org For instance, the coupling of N-protected 3-bromopyrrole with various arylboronic acids proceeds in moderate to excellent yields. semanticscholar.org The choice of protecting group on the pyrrole nitrogen is crucial, as unprotected bromopyrroles can lead to significant amounts of debromination byproducts. nih.govsemanticscholar.org The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has been shown to be stable under the reaction conditions and provides good yields of the desired cross-coupling product. nih.govsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromopyrrole Derivatives

| Bromopyrrole Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| SEM-protected 3-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Excellent | semanticscholar.org |

| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | 4-Tolylboronic acid | Not specified | Not specified | Not specified | 63 | nih.gov |

| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | 69 | nih.gov |

Sonogashira-Hagihara Coupling: The Sonogashira-Hagihara reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This palladium- and copper-cocatalyzed reaction has been applied to 3-bromopyrrole derivatives to introduce alkynyl moieties. clockss.org A key application involves the coupling of methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate with terminal alkynes, which serves as a crucial step in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones. clockss.org The reaction conditions, including the choice of solvent and catalyst system, have been optimized to achieve good yields. clockss.orgbeilstein-journals.org

Table 2: Sonogashira-Hagihara Coupling of a 3-Bromopyrrole Derivative

| 3-Bromopyrrole Derivative | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | TMEDA | Moderate | clockss.org |

| Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate | 1-Hexyne | Not specified | Not specified | 47 | clockss.org |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org The Buchwald-Hartwig amination has been successfully applied to unprotected five-membered heterocyclic bromides, including 3-bromo-1H-pyrazoles, which are structurally related to 3-bromopyrroles. acs.org This protocol allows for the coupling of various aliphatic, aromatic, and heteroaromatic amines under optimized conditions. acs.org The first intermolecular C-N bond-forming reactions between substituted 2-bromopyrroles and amines were achieved using a Pd₂(dba)₃ catalyst with BINAP as the ligand, demonstrating the feasibility of this transformation on the pyrrole scaffold. researchgate.net

Copper-catalyzed or mediated reactions provide an alternative and sometimes complementary approach to palladium-based methods for functionalizing 3-bromopyrroles. rsc.orgrsc.org Copper catalysis has been employed in the oxidative cyclization of maleimides with amines and alkyne esters to produce substituted pyrrole derivatives. mdpi.com In the context of related heterocycles, copper-catalyzed processes have been developed for the heteroarylboration of 1,3-dienes using 3-bromopyridines, which proceeds via an unusual cine substitution. nih.gov While not directly involving 3-bromopyrrole, these findings highlight the potential of copper catalysis for novel transformations of bromo-substituted heterocycles.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira-Hagihara, Buchwald-Hartwig)

Reactivity Patterns of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack. The presence of a bromine atom at the 3-position influences the regioselectivity of subsequent reactions on the ring.

Electrophilic Aromatic Substitution on Brominated Pyrroles

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene, and often without the need for a Lewis acid catalyst. chegg.comchegg.com Electrophilic substitution on the parent pyrrole ring preferentially occurs at the C-2 position due to the greater resonance stabilization of the resulting carbocation intermediate (Wheland intermediate). chegg.comchegg.com

When a bromine atom is present at the 3-position, it can influence the position of further electrophilic attack. The bromination of pyrrole itself can lead to a mixture of products, with the thermodynamically more stable 3-bromopyrrole being a major product when bromine is used as the brominating agent, due to isomerization of the initially formed 2-bromopyrrole. acs.org The bromination of pyrrole derivatives with N-bromosuccinimide (NBS) can provide more selective outcomes. acs.orgresearchgate.net For example, the bromination of pyrrole-2-carboxamide substrates with tetra-butyl ammonium (B1175870) tribromide (TBABr₃) can lead to the 5-brominated species as the predominant product. researchgate.net

The presence of deactivating groups on the pyrrole ring, such as a carboxyl or aldehyde group at C-2, directs bromination primarily to the 4- and 5-positions. cdnsciencepub.comresearchgate.net This indicates that the electronic nature of existing substituents plays a critical role in directing subsequent electrophilic aromatic substitution reactions on the brominated pyrrole scaffold.

Ring Transformations and Cyclization Reactions of Bromopyrrole Derivatives

Bromopyrrole derivatives are versatile precursors in the synthesis of various fused heterocyclic systems through ring transformation and cyclization reactions. These reactions often leverage the reactivity of both the pyrrole ring and the bromine substituent to construct new ring structures.

One notable application is the synthesis of pyrrolo[1,2-a]pyrazines. These bicyclic structures can be formed from appropriately substituted bromopyrroles. For instance, the reaction of 2-acyl-1-alkyl-5-bromopyrroles can undergo palladium-catalyzed amination, a key step that can lead to the formation of the pyrazine (B50134) ring. nih.gov Similarly, N-propargyl substituted 2-formylpyrroles can be converted to pyrrolo[1,2-a]pyrazines upon reaction with ammonium acetate. rsc.org The synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) core has also been achieved from pyrrole itself, with subsequent investigations into its chemical behavior, including cycloaddition reactions of its N-ylides. acs.org Furthermore, palladium-catalyzed cascade reactions involving C(sp)–C(sp2) coupling and intramolecular cyclization have been developed for the direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines. researchgate.net

Another significant cyclization pathway involves the reaction of 3-bromopyrrole-2,5-diones (bromomaleimides) with aminocrotonic acid esters. This domino reaction, proceeding through a Hantzsch-type mechanism, yields polyfunctional hexahydropyrrolo[3,4-b]pyrroles with high chemo- and stereoselectivity. mdpi.comdntb.gov.ua The process involves an initial nucleophilic C-addition or substitution followed by an intramolecular nucleophilic addition. mdpi.com

The N-amino group on brominated pyrroles also facilitates cyclization. For example, 3-bromo-1H-pyrrol-1-amine can undergo cyclization with carbonyl compounds to form various heterocyclic systems. vulcanchem.com In the synthesis of (-)-agelastatin A, the acidity of a pyrrole nitrogen was increased by bromination, which facilitated an aza-Michael reaction to form a dihydropyrrolo[1,2-a]pyrazinone intermediate. encyclopedia.pub

Additionally, the Ciamician–Dennstedt rearrangement offers a classic example of a ring transformation where pyrroles react with carbenes, such as dichlorocarbene, in a [2+1]-cycloaddition. This initially forms a dichlorocyclopropane intermediate that subsequently rearranges to a 3-chloropyridine. wikipedia.org

Table 1: Examples of Ring Transformation and Cyclization Reactions of Bromopyrrole Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Acyl-1-alkyl-5-bromopyrroles | Palladium catalyst, Amine | Pyrrolo[1,2-a]pyrazine derivatives | nih.gov |

| N-Propargyl-2-formylpyrroles | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | rsc.org |

| 3-Bromopyrrole-2,5-diones | Aminocrotonic acid esters | Polyfunctional hexahydropyrrolo[3,4-b]pyrroles | mdpi.comdntb.gov.ua |

| Pyrrole | Dichlorocarbene | 3-Chloropyridine | wikipedia.org |

| Brominated Pyrrole Intermediate | Diisopropylethylamine (DIPEA) | Dihydropyrrolo[1,2-a]pyrazinone | encyclopedia.pub |

Organometallic Intermediates and their Role in Bromopyrrole Chemistry

Organometallic intermediates derived from this compound are pivotal in expanding its synthetic utility, enabling a wide range of functionalization reactions that are otherwise difficult to achieve. These intermediates are typically formed through metal-halogen exchange or directed deprotonation.

Directed Lithiation and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org In the context of this compound, the introduction of a directing group on the pyrrole nitrogen can control the position of lithiation.

For instance, N-benzenesulfonyl-3-bromopyrrole undergoes directed lithiation with lithium diisopropylamide (LDA) at -78°C. acs.orgresearchgate.net This selectively generates the C-2 lithio species. The fate of this intermediate is dependent on the reactivity of the electrophile used for trapping. Highly reactive electrophiles react at the C-2 position to yield 2-substituted-3-bromopyrroles. acs.org However, with less reactive electrophiles, an interesting phenomenon occurs where the corresponding 5-substituted pyrroles are formed. This is explained by a dynamic equilibrium between the C-2 and C-5 lithiated species. acs.orgresearchgate.net

Similarly, N-Boc-3-bromopyrroles can be regioselectively lithiated at the C-2 position using LDA at low temperatures. researchgate.net Quenching this lithiated intermediate with electrophiles like ethyl formate (B1220265) leads exclusively to C-2 formylpyrroles in good yields. researchgate.net This methodology has been applied in the synthesis of precursors for pharmacologically active molecules. researchgate.net

The use of a sterically demanding N-substituent like triisopropylsilyl (TIPS) also directs reactivity. While N-TIPS-pyrrole itself undergoes preferential electrophilic substitution at the β-position, 1-(triisopropylsilyl)-3-bromopyrrole is a key intermediate. sci-hub.se It readily undergoes bromine-lithium exchange with alkyllithium reagents to form the 3-lithiopyrrole equivalent. sci-hub.seacs.org This intermediate serves as an excellent precursor for a variety of β-substituted pyrroles upon trapping with different electrophiles. sci-hub.se

Table 2: Directed Lithiation and Trapping of 3-Bromopyrrole Derivatives

| Pyrrole Derivative | Lithiating Agent | Position of Lithiation | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| N-Benzenesulfonyl-3-bromopyrrole | LDA | C-2 | Reactive Electrophiles | 2-Substituted-3-bromopyrrole | acs.org |

| N-Benzenesulfonyl-3-bromopyrrole | LDA | C-2 (dynamic equilibrium with C-5) | Less Reactive Electrophiles | 5-Substituted-3-bromopyrrole | acs.orgresearchgate.net |

| N-Boc-3-bromopyrrole | LDA | C-2 | Ethyl formate | 2-Formyl-3-bromopyrrole derivative | researchgate.net |

| 1-(Triisopropylsilyl)-3-bromopyrrole | Alkyllithium | C-3 (via Br-Li exchange) | Various Electrophiles | 3-Substituted pyrrole | sci-hub.se |

Formation and Reactivity of Bromopyrrole-Derived Organometallic Species

Beyond organolithium compounds, other organometallic species derived from bromopyrroles, such as those of magnesium (Grignard reagents), zinc, tin (organostannanes), and boron (boronic acids/esters), are crucial for carbon-carbon bond-forming reactions.

Grignard Reagents: Grignard reagents (RMgX) are highly reactive organomagnesium compounds formed from alkyl or aryl halides and magnesium metal. sigmaaldrich.comleah4sci.com They are potent nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org While the direct formation of a Grignard reagent from this compound can be complicated by the acidic N-H proton, N-protected bromopyrroles can be converted to their corresponding Grignard reagents. These can then participate in reactions such as additions to carbonyls. masterorganicchemistry.com

Organozinc Reagents: Organozinc species can be prepared from lithiated pyrroles through transmetalation. For example, trapping a lithiated bromopyrrole with a zinc salt like ZnCl₂·TMEDA generates a more stable organozinc species. kobe-u.ac.jpthieme-connect.com This strategy can prevent undesired side reactions like the "halogen dance," where the halogen atom migrates to a different position on the ring. kobe-u.ac.jpthieme-connect.com These organozinc intermediates are then amenable to cross-coupling reactions.

Organostannanes and Organoboranes for Cross-Coupling: The Suzuki-Miyaura and Stille cross-coupling reactions are powerful methods for forming C(sp²)–C(sp²) bonds. nih.govlibretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org Bromopyrroles, particularly N-protected derivatives, are effective substrates. nih.govscribd.com The presence of an electron-withdrawing group ortho to the bromine atom can facilitate the coupling. nih.gov Without N-protection, debromination can be a significant side reaction. nih.govresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Bromopyrroles can be converted into pyrrolylstannanes, which then act as the organometallic partner in Stille couplings. orgsyn.org Conversely, bromopyrroles can serve as the halide partner, reacting with various organostannanes. scribd.com While effective, the toxicity of tin compounds is a notable drawback. organic-chemistry.org

These cross-coupling reactions have been instrumental in synthesizing a vast array of substituted pyrroles, including biaryl-pyrroles and other complex structures found in natural products and medicinal chemistry. richmond.edumdpi.com

Table 3: Overview of Bromopyrrole-Derived Organometallic Species and Their Applications

| Organometallic Species | Method of Formation | Key Application(s) | Notes | Reference |

|---|---|---|---|---|

| Pyrrolyl Grignard Reagents | Reaction of N-protected bromopyrrole with Mg | Nucleophilic addition to carbonyls | Highly reactive; sensitive to acidic protons | sigmaaldrich.comleah4sci.com |

| Pyrrolyl Zinc Reagents | Transmetalation of lithiated pyrrole with ZnCl₂ | Cross-coupling reactions | More stable than lithiated counterparts; suppresses "halogen dance" | kobe-u.ac.jpthieme-connect.com |

| Pyrrolyl Boronic Esters/Acids | Borylation of bromopyrrole or lithiated pyrrole | Suzuki-Miyaura cross-coupling | Stable, low toxicity reagents for C-C bond formation | libretexts.orgresearchgate.net |

| Pyrrolyl Stannanes | Stannylation of bromopyrrole or lithiated pyrrole | Stille cross-coupling | Versatile C-C bond formation; tin compounds are toxic | scribd.comwikipedia.org |

Spectroscopic and Structural Elucidation of 3 Bromo 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the structure of 3-bromo-1H-pyrrole and its analogs. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of a 3-bromopyrrole derivative provides valuable insights into the substitution pattern and electronic nature of the pyrrole (B145914) ring. The chemical shifts (δ) of the pyrrole ring protons are influenced by the electron-withdrawing effect of the bromine atom and the nature of any substituents.

For the parent this compound, the pyrrole ring protons are expected to resonate in the aromatic region, typically between δ 6.0 and 7.0 ppm. vulcanchem.com The presence of the bromine atom at the 3-position leads to a deshielding effect on the adjacent protons. For instance, in N-substituted 3-bromopyrroles, the protons on the pyrrole ring appear as distinct signals. The proton at C2 often shows a different chemical shift compared to the protons at C4 and C5 due to the proximity of the bromine atom.

In more complex derivatives, such as those with additional substituents, the ¹H NMR spectra can become more intricate. For example, in (3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate, a derivative of 3-bromopyrrole-2,5-dione, the proton signals are well-defined, with H-6a appearing around 4.30 ppm and H-3a at approximately 4.50 ppm for N1-benzyl derivatives. mdpi.com The multiplicity of these signals, such as the doublet of doublets observed for H-6a, provides crucial information about the connectivity and stereochemistry of the molecule. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 3-Bromopyrrole Derivatives

| Compound/Proton | N-Benzenesulfonyl-3-bromo-2-(tert-butoxycarbonylamino)pyrrole | N-Benzenesulfonyl-3-bromo-5-(4-methoxybenzoyl)pyrrole |

| Pyrrole H | 6.53 (d, J = 1.9 Hz, 1H), 7.35 (d, J = 1.9 Hz, 1H) | 6.62 (d, J = 1.8 Hz, 1H), 7.69 (d, J = 1.8 Hz, 1H) |

| Other Protons | 1.42 (s, 9H), 6.09 (br s, 1H), 7.51–7.57 (m, 2H), 7.61–7.67 (m, 1H), 8.00–8.04 (m, 2H) | 3.87 (s, 3H), 6.91–6.96 (m, 2H), 7.56–7.62 (m, 2H), 7.64–7.70 (m, 1H), 7.81–7.85 (m, 2H), 8.11–8.15 (m, 2H) |

| Reference | clockss.org | clockss.org |

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. J values represent coupling constants in Hertz.

¹³C NMR spectroscopy provides direct information about the carbon framework of 3-bromopyrrole derivatives. The chemical shifts of the carbon atoms are indicative of their hybridization state (sp², sp³) and their electronic environment.

In this compound and its derivatives, the carbon atom bonded to the bromine (C-3) typically appears at a lower field, around δ 90-100 ppm. vulcanchem.com The other pyrrole carbons generally resonate in the range of δ 110-130 ppm. vulcanchem.com For example, in N-benzenesulfonyl-3-bromo-2-(tert-butoxycarbonylamino)pyrrole, the C-3 carbon is found at δ 99.9 ppm, while the other pyrrole carbons appear at δ 119.0 and 123.7 ppm. clockss.org

The chemical shifts of carbonyl carbons in derivatives like 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione are found further downfield, typically around δ 170 ppm. The hybridization of the carbon atoms significantly influences their chemical shifts; sp² hybridized carbons of the pyrrole ring and carbonyl groups resonate at lower fields compared to sp³ hybridized carbons in alkyl substituents. pressbooks.pub

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 3-Bromopyrrole Derivatives

| Compound/Carbon | N-Benzenesulfonyl-3-bromo-2-(tert-butoxycarbonylamino)pyrrole | N-Benzenesulfonyl-3-bromo-5-(4-methoxybenzoyl)pyrrole |

| C-3 | 99.9 | 99.4 |

| Other Pyrrole C | 119.0, 123.7 | 124.3, 128.4 |

| Other Carbons | 28.5, 52.1, 128.1, 129.2, 131.9, 134.5, 137.9, 158.7 | 55.6, 113.7, 126.9, 129.0, 129.9, 132.3, 133.3, 134.2, 138.8, 163.9, 182.8 |

| Reference | clockss.org | clockss.org |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning proton and carbon signals, especially in complex derivatives of this compound.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward identification of which protons are attached to which carbons. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton.

For instance, in the structural elucidation of bromopyrrole alkaloids from marine sponges, HMBC correlations were crucial. mdpi.com Correlations from an N-methyl group to C-2 and C-5 of the pyrrole ring confirmed the position of the methyl group. awi.de Similarly, HMBC correlations helped to establish the connectivity between different parts of complex dimeric bromopyrrole-imidazole alkaloids. jst.go.jp These techniques allow for the detailed mapping of the molecular structure by revealing long-range H-C connectivities. mdpi.comjst.go.jp

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint that can be used to identify functional groups. In this compound and its derivatives, key vibrational bands can confirm the presence of the pyrrole ring, N-H bonds, C-Br bonds, and other functional groups.

The N-H stretching vibration in N-unsubstituted pyrroles typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrrole ring are observed around 3100 cm⁻¹. The C-Br stretching frequency is generally found in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹.

In derivatives containing carbonyl groups, such as N-benzenesulfonyl-3-bromo-2-(tert-butoxycarbonylamino)pyrrole, a strong absorption band corresponding to the C=O stretch is observed around 1665 cm⁻¹. clockss.org The IR spectra of complex bromopyrrole alkaloids have shown characteristic absorption bands for amide carbonyls (around 1680 and 1635 cm⁻¹). mdpi.com

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for 3-Bromopyrrole Derivatives

| Functional Group | Typical Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3300-3500 | N-Benzenesulfonyl-3-bromo-2-(tert-butoxycarbonylamino)pyrrole | 3275 | clockss.org |

| C=O Stretch (Amide) | 1630-1695 | N-Benzenesulfonyl-3-bromo-2-(tert-butoxycarbonylamino)pyrrole | 1665 | clockss.org |

| C=O Stretch (Ketone) | 1680-1725 | N-Benzenesulfonyl-3-bromo-5-(4-methoxybenzoyl)pyrrole | 1650 | clockss.org |

| C-Br Stretch | 550-650 | This compound | ~550-650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound and its derivatives, MS is particularly useful due to the characteristic isotopic pattern of bromine.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive M and M+2 isotopic cluster in the mass spectrum for any bromine-containing fragment, where the two peaks are of almost equal intensity. This pattern is a clear indicator of the presence of a single bromine atom in the molecule or fragment.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments. For example, the molecular formula of N-benzenesulfonyl-3-bromo-5-(4-methoxybenzoyl)pyrrole was confirmed by HRFABMS, with a calculated m/z of 419.9905 for [M+H]⁺ and a found value of 419.9898. clockss.org

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for alkyl halides include the cleavage of the carbon-bromine bond and alpha-cleavage. youtube.com For more complex bromopyrrole derivatives, the fragmentation can reveal the structure of different parts of the molecule. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The crystal structure of 6-bromopyrrolizin-3-one, a derivative of 3-bromopyrrole, revealed that the molecule is planar, and provided detailed information about the bond lengths within the fused ring system. This technique has also been employed to confirm the structure of complex synthetic intermediates derived from 3-bromopyrroles. For instance, the molecular structure of (3aS,6aR)-Ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate was confirmed by X-ray analysis, which established the stereochemistry at the two adjacent quaternary asymmetric centers. mdpi.com

Software such as SHELXL is often used to refine the crystallographic data, allowing for the precise determination of atomic positions, including those of hydrogen atoms. The high electron density of the bromine atom can be advantageous in the structure solution process but may also require corrections for absorption effects.

Other Characterization Techniques

Beyond nuclear magnetic resonance and infrared spectroscopy, a variety of other analytical methods are instrumental in the comprehensive characterization of this compound and its derivatives. Techniques such as Ultraviolet-Visible (UV-Vis) absorption spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Electron Spin Resonance (ESR) spectroscopy provide critical insights into the electronic structure, elemental composition, and paramagnetic properties of these compounds.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within brominated pyrrole derivatives. The absorption characteristics are highly sensitive to the nature and position of substituents on the pyrrole ring, as well as the extent of conjugation.

Pyrrole itself exhibits a strong absorption band around 205-210 nm, attributed to a π-π* transition. researchgate.net The introduction of a bromine atom and other chromophoric or auxochromic groups can significantly alter the absorption spectrum. For instance, in a series of 3-pyrrole-substituted BODIPY dyes, the introduction of a pyrrole moiety at the 3-position of a 3-bromo-BODIPY core induces a significant bathochromic (red) shift in the absorption maximum. ias.ac.in This is a common effect where the extension of the conjugated π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the case of more complex systems, such as 4H-dithieno[3,2-b:2',3'-d]pyrrole derivatives, the UV-Vis spectra show multiple absorption bands corresponding to the electronic transitions within the dithienopyrrole and appended aromatic moieties like pyrene. scielo.br The substitution pattern, including the presence of bromine, influences the position and intensity of these bands. For example, studies on N-phenylpyrroles have demonstrated that substituents on the phenyl ring affect the electronic properties and, consequently, the UV-visible absorption spectra. researchgate.net While specific UV-Vis data for the parent this compound is not extensively documented in readily available literature, the analysis of its derivatives provides a clear indication that bromine substitution, in conjunction with other groups, plays a crucial role in tuning the electronic and optical properties.

Table 1: UV-Vis Absorption Data for Selected Brominated Pyrrole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| 3,5-dibromo-4,4-difluoro-8-(4-methoxyphenyl)-4-bora-3a,4a-diaza-s-indacene (BODIPY) | Toluene | 581 | - | ias.ac.in |

| (E)-1-(4-(3-(4-bromophenyl)acryloyl)phenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | Not Specified | - | - | ekb.eg |

| Tetrakis(4-(hexadecyloxy)phenyl)porphyrin (THPP) | CH2Cl2 | 400, 514, 550, 592, 649 | - | ru.nl |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For brominated pyrrole derivatives, particularly in polymeric forms or as thin films, XPS provides valuable information on the atomic environment of carbon, nitrogen, and bromine.

In studies of polypyrrole films, the N 1s core-level spectrum is particularly informative. It often shows multiple components, which can be attributed to the different chemical environments of the nitrogen atoms within the polymer chain, such as neutral amine nitrogens (-N-) and positively charged nitrogens (-N+-) that act as charge carriers (polarons or bipolarons). vot.pl The binding energies typically fall in the range of 399.8 eV for neutral nitrogen and up to 402.0 eV for positively charged nitrogen. bilkent.edu.tr

The C 1s spectrum of these polymers is complex, with components corresponding to C-C/C-H bonds, C-N bonds, and often C-O or C=O functionalities due to surface oxidation or structural defects. vot.pl

The Br 3d signal is a direct indicator of the presence of bromine. The binding energy for bromine covalently bonded to carbon (C-Br) in organobromine compounds is typically observed in the range of 69-70 eV for the Br 3d5/2 peak. researchgate.net For instance, in copper-octabromo-tetraphenylporphyrin monolayers, the Br 3d5/2 peak corresponding to the intact C-Br bonds was found at a binding energy of 69.7 eV. researchgate.net Lower binding energy components can also appear, which are often attributed to bromide ions or bromine chemisorbed on a surface. researchgate.net

Table 2: Typical XPS Binding Energies for Elements in Brominated Pyrrole Environments

| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| N 1s | Neutral Pyrrolic Nitrogen (-N-) | ~399.8 - 400.4 | vot.plbilkent.edu.tr |

| N 1s | Positively Charged Nitrogen (-N+-) | ~401.5 - 402.0 | vot.plbilkent.edu.tr |

| Br 3d5/2 | Covalent C-Br | ~69.7 - 70.4 | researchgate.net |

| Br 3d5/2 | Ionic/Chemisorbed Br- | ~67.7 - 68.2 | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. numberanalytics.com In the context of this compound and its derivatives, ESR is primarily used to study their radical cations, which can be generated through chemical or electrochemical oxidation. These radical cations are important intermediates in electropolymerization and are models for understanding charge carriers (polarons) in conductive polymers. rsc.org

The ESR spectra of pyrrole radical cations are characterized by their g-value and hyperfine coupling constants (hfc). The g-value for organic radicals is typically close to that of the free electron (g ≈ 2.0023). uoc.gr For pyrrole radical cations, g-values are consistently reported in the range of 2.002 to 2.003. rsc.orgchemrxiv.org

The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹⁴N. For the pyrrole radical cation, the unpaired electron often occupies a π-molecular orbital (specifically the ψA MO) that has a nodal plane containing the nitrogen atom. Consequently, the hyperfine coupling to the nitrogen nucleus is relatively small [a(N) ≈ 4.0-4.7 G], as is the coupling to any substituent on the nitrogen. rsc.org Conversely, large coupling constants are observed for substituents at the 2- and 5-positions of the pyrrole ring.

While specific ESR data for the this compound radical cation is not readily found, studies on related structures provide valuable insights. For example, the radical cation of 2,5-dimethyl-N-phenylpyrrole shows hyperfine coupling to the methyl protons [a(6H) ≈ 16.00 G] and the ring protons [a(2H) ≈ 3.68 G], but no detectable coupling to the phenyl protons, indicating that the spin density is largely confined to the pyrrole ring. The introduction of a bromine atom at the 3-position would be expected to influence the spin density distribution and potentially be observed through its own magnetic isotopes (⁷⁹Br and ⁸¹Br, both with I = 3/2), although this can also lead to significant line broadening, sometimes obscuring the hyperfine structure.

Table 3: ESR Data for Selected Pyrrole Radical Cations

| Radical Cation | g-value | Hyperfine Coupling Constants (Gauss) | Reference |

|---|---|---|---|

| Pyrrole | 2.0025 | Singlet observed | rsc.org |

| N-Amino-2,5-dimethylpyrrole | 2.0025 | a(6H) = 16.10, a(2H) = 3.60, a(N-ring) = 4.75, a(N-amino) = 1.75, a(2H-amino) = 1.75 | |

| N-Phthalimido-2,5-dimethylpyrrole | 2.0024 | a(6H) = 16.44, a(2H) = 3.52, a(N-ring) = 4.70 | |

| Pyrrole-derived radical cation (general) | ~2.003 | Single line signal | chemrxiv.org |

Computational Chemistry and Theoretical Studies on Bromopyrrole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure and properties of molecules. mdpi.com It is widely used to study bromopyrrole systems, offering a balance between computational cost and accuracy. mdpi.comnih.gov

DFT calculations are instrumental in determining the electronic characteristics of bromopyrroles. These calculations focus on properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. These parameters are crucial for understanding a molecule's reactivity and electronic transitions. ijcce.ac.ir For instance, studies on bromopyrrole derivatives have used DFT to calculate various electronic and thermodynamic descriptors. researchgate.net

An analysis of 1-bromo-1H-pyrrole using the ωB97XD functional and a 6-31+G(2df,p) basis set was performed to calculate its electron density and electrostatic potential, revealing the anisotropic nature of electron distribution on the bromine atom. aip.org In a study of Methyl 4-bromo-1H-pyrrole-2-carboxylate (MBPC), the HOMO-LUMO energy gap was calculated to be 5.23 eV. researchgate.net This gap significantly decreased when the molecule was modeled with silver (1.20 eV) and gold (2.65 eV) clusters, indicating a change in electronic properties upon adsorption to metal surfaces. researchgate.net

Table 1: Calculated Electronic Properties of Selected Bromopyrrole Derivatives using DFT

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate (MBPC) | - | - | 5.23 | DFT |

| MBPC-Ag3 Cluster | - | - | 1.20 | DFT |

| MBPC-Au4 Cluster | - | - | 2.65 | DFT |

| Benzo[1,2-b:4,5-b']dithiophene-4,8-dione Dyes | -5.46 to -2.58 | -0.32 to -1.31 | 2.67 to 5.88 | M-06X/6-31G+(d,p) |

This table is interactive. You can sort and filter the data.

Natural Bond Orbital (NBO) analysis, another DFT-based method, reveals hyperconjugative interactions, such as those between lone pair (LP) and π* orbitals, which stabilize the molecular structure. ijcce.ac.ir These theoretical findings are essential for designing new materials with specific electronic and optical properties. researchgate.net

DFT is a powerful tool for mapping out the pathways of chemical reactions, including identifying the structures and energies of transition states. e3s-conferences.org A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. reddit.comlibretexts.org By calculating the energy of these states, chemists can predict reaction rates and understand the mechanism. libretexts.org

For example, DFT studies on the bromination of pyrrole (B145914) derivatives have provided mechanistic insights. In the electrophilic aromatic substitution of 1H-pyrrolo[2,3-c]pyridine, DFT calculations showed that the transition state involves the development of a partial positive charge at the C3 position, which is stabilized by the pyridine (B92270) ring. Similarly, DFT-B3LYP calculations have been used to understand the tautomeric equilibrium between 3H-pyrrol-3-one and the more stable 1H-pyrrol-3-ol, which is favored by the formation of an intramolecular hydrogen bond. mdpi.com These computational approaches allow for the investigation of different potential mechanisms, such as radical versus anionic pathways in cyclization reactions, by modeling the respective transition states. e3s-conferences.org

Electronic Structure Calculations and Energetic Properties of Bromopyrroles

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. amazon.commdpi.com This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with observed activities. mdpi.com

QSAR studies have been successfully applied to bromopyrrole derivatives to understand the structural requirements for specific biological actions, such as antimicrobial or anticancer effects. researchgate.netresearchgate.net In a QSAR analysis of 14 bromopyrrole alkaloids with antimalarial activity, a model was developed using descriptors calculated by DFT. researchgate.net The best model showed a strong correlation (r² = 0.97) and was based on descriptors including entropy, dipole moment, molecular polarizability, HOMO energy, softness, and electrophilicity index. researchgate.net

Another QSAR study on 3-Bromo-4-(1-H-3-Indolyl)-2,5-Dihydro-1H-2,5-Pyrroledione derivatives was conducted to develop models for antibacterial activity. iau.irscholarsresearchlibrary.com Such models help in identifying which structural features are most important for the desired biological effect and can guide the design of new, more potent compounds. mdpi.com The interpretability of a QSAR model is key, as it can reveal which physicochemical or structural properties, such as the presence of specific fragments or electronic characteristics, drive the biological activity. mdpi.com

Table 2: Example of a QSAR Model for Antimalarial Bromopyrrole Alkaloids

| Statistical Parameter | Value |

| r² (Coefficient of Determination) | 0.97 |

| Q² (Cross-validated r²) | 0.86 |

| F (F-test value) | 41.85 |

| Key Descriptors | Entropy, Dipole Moment, Molecular Polarizability, HOMO Energy, Softness, Electrophilic Index |

Source: Molecular modeling studies of bromopyrrole alkaloids as potential antimalarial compounds: a DFT approach. researchgate.net

Molecular Modeling and Docking Studies for Conformational Analysis and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. google.com For bromopyrroles, these methods are used for conformational analysis to determine the most stable three-dimensional arrangements of the atoms. google.com

Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule (a ligand, such as a bromopyrrole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). scielo.org.mx This technique is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. nih.gov

Docking studies have been performed on various pyrrole derivatives to investigate their potential as inhibitors of specific enzymes. nih.govresearchgate.net For example, docking of oxadiazole-ligated pyrrole derivatives into the active site of enoyl-ACP reductase revealed key interactions. nih.gov It was found that a bromo substituent on the pyrrole ring formed hydrophobic bonds with amino acid residues like isoleucine, serine, and tryptophan, while the pyrrole nitrogen formed a hydrogen bond with glycine. nih.gov In another study, newly synthesized pyrrolo[3,4-c]pyrrole (B14788784) derivatives were docked into histone deacetylase enzymes to assess their binding properties as potential anti-cancer agents. scielo.org.mx These simulations provide a rational basis for the observed biological activities and guide further structural modifications to improve binding and efficacy. nih.gov

In Silico Prediction of Reactivity and Selectivity in Bromopyrrole Functionalization

In silico methods are increasingly used to predict the outcome of chemical reactions, particularly the reactivity and selectivity of functionalization processes. researchgate.net For complex molecules like bromopyrroles, which have multiple potential reaction sites, predicting where a chemical modification will occur (regioselectivity) is a significant challenge. researchgate.neteuropa.eu

Computational approaches, including DFT and machine learning models, can predict reaction selectivity. nih.govchemrxiv.org DFT calculations can be used to determine the relative stabilities of reaction intermediates or transition states for different pathways, with the lower energy pathway being the more likely one. europa.eu For instance, in the functionalization of heterocycles, DFT calculations can help rationalize observed regioselectivity trends. researchgate.net

More recently, machine learning models have been developed to predict regioselectivity with high accuracy and speed. nih.gov These models are trained on large datasets of known reactions and can learn to predict the outcome for new, unseen molecules based on their computed properties. nih.govresearchgate.net Such predictive tools are valuable for synthetic chemists as they can guide experimental design, saving time and resources by focusing on the most promising reaction conditions to achieve the desired functionalized bromopyrrole product. researchgate.net For example, computational models have been developed to predict the site selectivity of C-H borylation and other functionalization reactions on various aromatic and heteroaromatic substrates. europa.euchemrxiv.org

Advanced Synthetic Applications and Building Block Utility of 3 Bromo 1h Pyrrole

Role as a Precursor in Complex Heterocyclic Synthesis

The reactivity of the carbon-bromine bond in 3-bromo-1H-pyrrole, particularly its susceptibility to palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic structures.

Synthesis of Poly-substituted Pyrrole (B145914) Derivatives

This compound serves as a key intermediate for the synthesis of polysubstituted pyrroles. The bromine atom can be readily displaced or involved in coupling reactions to introduce a variety of functional groups and build complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl and heteroaryl substituents at the 3-position of the pyrrole ring. researchgate.netcdnsciencepub.com For instance, the coupling of 3-iodo-2-formyl-1-tosylpyrroles with a range of arylboronic acids, including electron-rich, electron-poor, and hindered systems, proceeds efficiently in the presence of a PdCl2(dppf) catalyst. researchgate.net This methodology has been instrumental in the synthesis of 3-arylpyrroles, which are relevant to natural products like (-)-rhazinilam. researchgate.netcdnsciencepub.com

Furthermore, the strategic use of protecting groups on the pyrrole nitrogen, such as the benzenesulfonyl group, allows for controlled functionalization. For example, N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate can undergo Sonogashira-Hagihara cross-coupling with terminal alkynes. clockss.orgcrossref.orgnii.ac.jp This reaction is a key step in the construction of more elaborate pyrrole structures. The resulting 3-alkynylated pyrroles can then be subjected to further transformations. clockss.org

The synthetic utility of bromopyrrole esters has been extended through the development of flexible pyrrole synthons like ethyl 3-bromo-2-formylpyrrole-5-carboxylate. nih.gov This building block can undergo Suzuki-Miyaura cross-coupling with various boronic acid derivatives, enabling the efficient construction of tetrasubstituted-3,4-diarylpyrroles. nih.gov Bromination of related pyrrole precursors also proceeds in high yields, providing the necessary 3-bromopyrrole intermediates for subsequent cross-coupling reactions. nih.gov

The following table summarizes selected examples of palladium-catalyzed cross-coupling reactions utilizing 3-bromopyrrole derivatives for the synthesis of poly-substituted pyrroles.

| 3-Bromopyrrole Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Ref |

| 3-Iodo-2-formyl-1-tosylpyrrole | Arylboronic acids | PdCl2(dppf) | 3-Aryl-2-formyl-1-tosylpyrroles | researchgate.net |

| Methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate | Terminal alkynes | Sonogashira-Hagihara conditions | 3-Alkynyl-N-benzenesulfonyl-1H-pyrrole-2-carboxylates | clockss.org |

| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | Potassium 4-methyl-phenyltrifluoroborate | Suzuki-Miyaura conditions | 3-Aryl-2-formyl-5-ethoxycarbonylpyrroles | nih.gov |

| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh3)4, K2CO3 | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |

| 4-Bromo-1H-pyrrole-2-carbaldehyde | 2-Thiophene boronic acid | (Ph3P)4Pd(0), Na2CO3 | 4-(2'-Thienyl)-1H-pyrrole-2-carbaldehyde | griffith.edu.au |

Construction of Fused Pyrrole Ring Systems (e.g., Pyrrolo[2,3-c]pyridines, Pyrano[3,4-b]pyrrol-7(1H)-ones)

This compound and its derivatives are instrumental in the construction of fused heterocyclic systems where the pyrrole ring is annulated with other rings. This is exemplified by the synthesis of pyrrolo[2,3-c]pyridines and pyrano[3,4-b]pyrrol-7(1H)-ones.

The synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones has been achieved through a sequence involving the Sonogashira-Hagihara cross-coupling of methyl N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate with terminal alkynes. clockss.orgcrossref.orgnii.ac.jp The resulting 3-alkynylated intermediates then undergo an iodine-mediated electrophilic cyclization to form the pyranone ring fused to the pyrrole. clockss.org The 4-iodo-pyranopyrrolones produced can be further functionalized via Suzuki-Miyaura or additional Sonogashira-Hagihara cross-coupling reactions, allowing for structural diversification. clockss.org This strategy provides access to the core structure of various natural products, including lamellarins. clockss.org

In the synthesis of pyrrolo[2,3-c]pyridines, 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile building block. It can undergo substitution and coupling reactions to create more complex derivatives. For instance, the Suzuki-Miyaura coupling of a 2-(pyrrol-3-yl)aniline derivative with an appropriate isocyanate, followed by a carbodiimide (B86325) formation and electrocyclization, has been utilized to construct the pyrrolo[2,3-c]quinoline ring system. beilstein-journals.org

Facilitation of Natural Product Total Synthesis

The unique structural and reactive properties of this compound make it an indispensable tool for the total synthesis of various natural products, particularly marine alkaloids.

Incorporation into Marine Bromopyrrole Alkaloids

Many marine sponges produce a diverse family of bromopyrrole alkaloids, which often exhibit significant biological activities. researchgate.netnih.gov this compound and its derivatives are key precursors in the synthesis of these complex molecules.

The total synthesis of sceptrin, a dimeric pyrrole-imidazole alkaloid, showcases the utility of bromopyrrole building blocks. acs.orgresearchgate.net In one approach, the final steps of the synthesis involve the coupling of a cyclobutane (B1203170) diamine core with a bromopyrrole derivative. acs.org Specifically, a diamine trifluoroacetic acid salt is reacted with a bromopyrrole acylating agent to install the characteristic 3-bromopyrrole amide moieties. acs.org

Similarly, the synthesis of oroidin, another prominent marine bromopyrrole alkaloid, relies on the incorporation of a brominated pyrrole fragment. rsc.orgrsc.org Synthetic strategies often involve the amide bond formation between a bromopyrrole-2-carboxylic acid derivative and an aminoimidazole-containing side chain. rsc.orgacs.org For example, a key step can be the reaction of an appropriate amine with a 4,5-dibromo-1H-pyrrole-2-carboxamide precursor. rsc.org

The following table highlights the role of bromopyrrole precursors in the synthesis of selected marine alkaloids.

| Marine Alkaloid | Bromopyrrole Precursor | Key Synthetic Step | Ref |

| Sceptrin | Bromopyrrole acylating agent (e.g., 12) | Amide coupling with a diamine core | acs.org |

| Oroidin | 4,5-Dibromo-1H-pyrrole-2-carboxamide derivative | Amide coupling with an aminoimidazole side chain | rsc.org |

| Polycitones A & B, Polycitrin A | Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | Suzuki-Miyaura cross-coupling | nih.gov |

| Dispyrin | Bromopyrrole tyramine (B21549) motif | Total synthesis in three steps | nih.gov |

Synthesis of Structurally Diverse Pyrrole-Containing Scaffolds

Beyond specific natural product targets, this compound facilitates the synthesis of a wide range of structurally diverse pyrrole-containing scaffolds. The reactivity of the C-Br bond allows for the introduction of various substituents, leading to libraries of compounds with potential biological activities. For example, the Suzuki-Miyaura cross-coupling of ethyl 3-bromo-2-formylpyrrole-5-carboxylate with different boronic acids provides access to a variety of 3-arylpyrrole derivatives. nih.gov This flexibility is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The synthesis of 3,5-diaryl-7-azaindoles with potent kinase inhibitory activity also relies on the functionalization of a brominated pyrrolopyridine core. researchgate.net

Enabling Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. This compound and its derivatives are valuable starting points for DOS due to their potential for multi-component reactions and straightforward functionalization.

The use of a 3-bromopyrrole template has been shown to be effective in forming amino pyrroles in good yields, which can then be used to generate libraries of compounds. jscimedcentral.com For instance, a 3-bromopyrrole template can react with primary amines to create bis-pyrrolidones, which can be further diversified. jscimedcentral.com

Development of Functionalized Pyrrole Building Blocks for Chemical Libraries

The strategic use of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the rapid generation of diverse compound libraries for drug discovery programs. Among these, this compound and its derivatives have emerged as exceptionally versatile building blocks. The presence of a bromine atom at the C-3 position provides a reactive "handle" for a wide array of cross-coupling reactions, allowing for the systematic introduction of various substituents and the exploration of a broad chemical space. This approach facilitates the development of structure-activity relationships (SAR) by creating a library of analogs from a common precursor.